molecular formula C6H10ClN3O B1371215 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride CAS No. 1170938-65-4

4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride

Cat. No. B1371215
CAS RN: 1170938-65-4
M. Wt: 175.61 g/mol
InChI Key: LJGGXAODUURXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride” is a chemical compound with the molecular formula C6H10ClN3O . It is a derivative of pyrrole, a heterocyclic aromatic five-membered ring . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride” can be represented by the InChI code: 1S/C6H8N2O2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h2-3H,7H2,1H3,(H,9,10);1H . This indicates that the molecule consists of a pyrrole ring with an amino group at the 4th position and a carboxamide group at the 2nd position .


Physical And Chemical Properties Analysis

The molecular weight of “4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride” is 190.63 g/mol . The compound appears as a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.

Scientific Research Applications

Anticancer Activity

The pyrrole subunit, which is part of the structure of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride, has been identified as a scaffold in various biologically active compounds, including anticancer agents. Derivatives of pyrrole have shown cytotoxic activity against certain cancer cell lines, indicating potential use in cancer therapy .

Antimicrobial Properties

Compounds containing the pyrrole ring system, such as our compound of interest, are known to possess antimicrobial properties. This includes activity against bacteria, fungi, and protozoa, making them valuable in the development of new antibiotics and antifungal medications .

Anti-inflammatory and Analgesic Effects

Indole derivatives, which share a similar core structure with pyrrole compounds, have demonstrated anti-inflammatory and analgesic activities. This suggests that 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride could be explored for its potential to reduce inflammation and pain .

Antiviral Applications

Pyrrole derivatives have been found to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases. This indicates a potential application of 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride in antiviral therapies, particularly in the treatment of HIV .

Cardiovascular Drug Development

The pyrrole moiety is present in several marketed drugs with cardiovascular benefits, such as β-adrenergic antagonists. This suggests that our compound could be beneficial in the development of new drugs aimed at treating cardiovascular diseases .

Neurological Disorders

Given the diverse nature of activities exhibited by pyrrole-containing compounds, there is a possibility that 4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride could be used in the treatment of neurological disorders. This could include the development of antipsychotic and anxiolytic drugs .

Safety And Hazards

“4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride” is classified as an eye irritant (category 2), skin irritant (category 2), and may cause respiratory irritation (STOT SE category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

properties

IUPAC Name

4-amino-1-methylpyrrole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-9-3-4(7)2-5(9)6(8)10;/h2-3H,7H2,1H3,(H2,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGGXAODUURXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-1-methyl-1H-pyrrole-2-carboxamide hydrochloride

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